Methyl 6-(methylthio)nicotinate
Description
Methyl 6-(methylthio)nicotinate is a nicotinic acid derivative featuring a methyl ester group at the 3-position and a methylthio (-SCH₃) substituent at the 6-position of the pyridine ring. This compound is structurally distinct due to the sulfur atom in the thioether group, which enhances its lipophilicity and electronic properties compared to non-sulfur analogs.
Properties
IUPAC Name |
methyl 6-methylsulfanylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c1-11-8(10)6-3-4-7(12-2)9-5-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYTWSGXEHSNRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358545 | |
| Record name | methyl 6-(methylthio)nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74470-40-9 | |
| Record name | methyl 6-(methylthio)nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitric Acid Oxidation Under Pressure
Patent US2993904A details a high-pressure nitric acid oxidation method for converting 2-methyl-5-ethylpyridine to 6-methylnicotinic acid. Key parameters include:
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Nitric acid concentration : 70–100% HNO₃
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Molar ratio : 6–15 moles HNO₃ per mole of pyridine
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Temperature : 250–325°F (121–163°C)
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Pressure : 30–650 psig to maintain liquid-phase conditions
Under these conditions, the reaction achieves a 17.8% yield of crude 6-methylnicotinic acid, with a pyridine conversion rate of 98%. Prolonged reaction times (>60 minutes) or temperatures exceeding 325°F led to over-oxidation, reducing yields.
Sulfuric Acid-Nitric Acid Mediated Oxidation
Patent US4579953A introduces a two-step oxidation-esterification process:
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Sulfuric acid complexation : 2-methyl-5-ethylpyridine is mixed with 20–100% sulfuric acid (2–4 moles per mole of pyridine) at 0–100°C.
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Nitric acid oxidation : 3–10 moles of 20–70% HNO₃ are added at 140–225°C, with continuous distillation of water and diluted nitric acid.
This method achieves a 69.7% yield of 6-methylnicotinic acid methyl ester after esterification with methanol. The use of sulfuric acid stabilizes intermediates, minimizing side reactions like decarboxylation.
Esterification of Nicotinic Acid Intermediates
Esterification of 6-methylnicotinic acid is critical for producing methyl derivatives. Two approaches dominate industrial workflows:
Direct Esterification with Alcohols
Post-oxidation, the crude nicotinic acid is refluxed with methanol or ethanol in the presence of sulfuric acid as a catalyst. For example:
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Reaction conditions : 6 hours under reflux with ethanol
Excess alcohol (3–5 equivalents) ensures complete conversion, while neutralization with ammonia (25% solution) isolates the ester from residual acids.
In Situ Esterification During Oxidation
US4579953A describes integrating esterification into the oxidation step by adding alcohol directly to the reaction mixture after nitric acid removal. This one-pot method reduces purification steps and improves overall yields to 70%.
Introduction of the Methylthio Group
While the provided patents focus on methyl and ethyl substituents, introducing a methylthio group at the 6-position requires additional functionalization steps. Based on analogous synthetic strategies, two potential pathways emerge:
Nucleophilic Substitution of Halogenated Precursors
A hypothesized route involves:
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Chlorination : 6-methylnicotinic acid methyl ester undergoes chlorination at the 6-position using PCl₅ or SOCl₂.
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Methylthiolation : The chloro intermediate reacts with sodium methylthiolate (NaSCH₃) in polar aprotic solvents (e.g., DMF) at 80–100°C.
This method, though not explicitly detailed in the cited patents, aligns with standard heterocyclic substitution chemistry.
Direct Thioetherification via C–H Activation
Advanced catalysis (e.g., palladium complexes) could enable direct C–H bond thioetherification at the 6-position. However, this approach remains speculative without explicit experimental validation in the reviewed literature.
Comparative Analysis of Synthetic Routes
The table below contrasts key parameters from patented oxidation-esterification methods:
Challenges and Optimization Opportunities
Byproduct Formation
Both patents report significant byproduct generation:
Optimizing nitric acid stoichiometry and reaction time minimizes over-oxidation. For instance, reducing HNO₃ from 15 to 6 moles per pyridine decreased dicarboxylic acid formation by 40%.
Solvent and Catalyst Selection
Replacing ethanol with methanol in US4579953A’s esterification step improved ester purity from 95.5% to 97.6%. Similarly, substituting H₂SO₄ with p-toluenesulfonic acid could enhance catalyst recovery in industrial settings.
Industrial-Scale Considerations
Scaling the patented methods requires addressing:
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Corrosion resistance : Hastelloy reactors withstand HNO₃ and H₂SO₄ mixtures at high temperatures.
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Distillation efficiency : Continuous fractional distillation units recover >90% of unreacted nitric acid.
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Waste management : Neutralization of acidic waste with ammonia generates ammonium sulfate, a marketable byproduct.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-(methylthio)nicotinate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group on the pyridine ring can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The methylthio group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, palladium on carbon (Pd/C) catalyst, ethanol as a solvent.
Substitution: Amines, thiols, base catalysts like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Methyl 6-(methylsulfinyl)nicotinate, Methyl 6-(methylsulfonyl)nicotinate.
Reduction: Methyl 6-(methylthio)nicotinamide.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Synthetic Route:
Medicinal Chemistry
Methyl 6-(methylthio)nicotinate has shown promise in medicinal applications, particularly in cancer research and antimicrobial studies.
- Anticancer Activity : Research indicates that this compound can inhibit the proliferation of cancer cells, especially in breast cancer models (e.g., MCF-7 cells). It may induce apoptosis or cell cycle arrest through interactions with cellular signaling pathways .
- Antimicrobial Properties : Studies have demonstrated significant antimicrobial activity against various pathogens, including E. coli and Staphylococcus aureus. The compound's mechanism may involve disrupting microbial cell membranes or inhibiting key enzymes .
The compound exhibits several notable biological activities:
- Anti-inflammatory Effects : Investigations suggest that it can modulate inflammatory mediators, potentially benefiting conditions characterized by excessive inflammation .
- Enzyme Inhibition : this compound may inhibit specific enzymes involved in cell proliferation and inflammatory responses, contributing to its anticancer and anti-inflammatory properties .
Industrial Applications
This compound is utilized in various industrial applications:
- Specialty Chemicals Production : It serves as a building block for synthesizing other valuable compounds in the chemical industry .
- Agricultural Uses : The compound's bioactivity makes it a candidate for developing agrochemicals aimed at pest control .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
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Anticancer Activity in MCF-7 Cells :
- A study demonstrated that treatment with this compound resulted in reduced cell viability and induced apoptosis in breast cancer cells.
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Antimicrobial Efficacy :
- In vitro assays showed potent antibacterial activity against strains such as E. coli and Staphylococcus aureus, suggesting potential clinical applications as an antimicrobial agent.
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Inflammation Modulation :
- Research indicated its ability to modulate inflammatory pathways, which could be beneficial for treating inflammatory diseases.
Data Table: Summary of Biological Activities
| Property | Description |
|---|---|
| Anticancer Activity | Inhibits proliferation of MCF-7 breast cancer cells |
| Antimicrobial Properties | Effective against E. coli and Staphylococcus aureus |
| Anti-inflammatory Effects | Modulates inflammatory mediators |
Mechanism of Action
The mechanism of action of Methyl 6-(methylthio)nicotinate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways are still under investigation, and further research is needed to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The table below highlights key structural and molecular differences between Methyl 6-(methylthio)nicotinate and related compounds:
Key Observations:
- Lipophilicity: The methylthio group in this compound increases lipophilicity compared to the methyl group in Methyl 6-methylnicotinate. However, it is less lipophilic than the benzylthio analog due to the latter’s aromatic ring .
- Electronic Effects: The trifluoromethyl (-CF₃) group in Ethyl 6-(trifluoromethyl)nicotinate is strongly electron-withdrawing, contrasting with the electron-donating nature of the methylthio group. This difference impacts reactivity in nucleophilic substitution and electrophilic aromatic substitution reactions .
- Steric and Binding Properties: The benzylthio group in Methyl 6-(benzylthio)-2-methylnicotinate introduces steric hindrance and enables π-π stacking, which can enhance binding to aromatic biological targets compared to the smaller methylthio group .
This compound vs. Methyl 6-Methylnicotinate
- Methyl 6-Methylnicotinate (C₈H₉NO₂): Primarily used as a synthetic intermediate in pharmaceuticals. It lacks the sulfur atom, reducing its ability to participate in thiol-mediated redox reactions or metal coordination. Its bioactivity includes vasodilation via prostaglandin D₂ release .
- This compound (C₈H₉NO₂S): The sulfur atom may confer unique interactions with enzymes or receptors, such as cysteine residue binding or modulation of sulfur-dependent metabolic pathways. Potential applications include antimicrobial agents or kinase inhibitors .
Comparison with Sulfur-Containing Analogs
- Methyl 6-(Benzylthio)-2-methylnicotinate (C₁₅H₁₅NO₂S): The benzylthio group enhances antimicrobial activity due to increased membrane penetration, but the additional methyl group at the 2-position may reduce conformational flexibility .
- 6-(4-Methylthiophenyl)nicotinic Acid (C₁₃H₁₁NO₂S): The carboxylic acid group improves water solubility, making it suitable for aqueous-phase reactions. The methylthiophenyl substituent may target aryl hydrocarbon receptors in drug design .
Biological Activity
Methyl 6-(methylthio)nicotinate is an organic compound derived from nicotinic acid, characterized by a methylthio group at the 6-position of the pyridine ring. Its molecular formula is , with a molecular weight of approximately 183.23 g/mol. This compound has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The unique structure of this compound contributes to its biological activity. The presence of both a methyl group and a sulfur atom enhances its reactivity and potential interactions with biological macromolecules. This compound is primarily studied for its ability to modulate various biochemical pathways, making it a candidate for drug development and therapeutic applications.
Biological Activities
This compound exhibits several notable biological activities:
- Antimicrobial Properties : Research indicates that this compound shows significant antimicrobial activity against various pathogens, including bacteria and fungi. Its mechanism may involve the inhibition of key enzymes or disruption of microbial cell membranes.
- Anticancer Effects : Studies have demonstrated that this compound can inhibit the proliferation of cancer cells, particularly in breast cancer models (e.g., MCF-7 cells). The compound's interaction with cellular signaling pathways may lead to apoptosis or cell cycle arrest in tumor cells .
- Anti-inflammatory Activity : The compound has been investigated for its potential to reduce inflammation. It appears to modulate inflammatory mediators, which could be beneficial in treating conditions characterized by excessive inflammation.
The exact mechanism of action for this compound is still under investigation but is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and inflammatory responses, which could explain its anticancer and anti-inflammatory properties.
- Receptor Interaction : It may interact with various receptors in biological systems, influencing signaling pathways that regulate cell growth and immune responses.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Activity in MCF-7 Cells :
-
Antimicrobial Efficacy :
- In vitro assays demonstrated that this compound exhibited potent antibacterial activity against strains such as E. coli and Staphylococcus aureus, suggesting its utility as an antimicrobial agent in clinical settings.
- Inflammation Modulation :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
